molecular formula C18H17N3O B14725934 4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one CAS No. 5376-09-0

4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one

Cat. No.: B14725934
CAS No.: 5376-09-0
M. Wt: 291.3 g/mol
InChI Key: CDHLHRHJQPAXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a dimethylaminomethylidene group attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one typically involves the condensation of 2,5-diphenylpyrazol-3-one with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethylidene group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions include oxidized pyrazolones, reduced pyrazolones, and substituted derivatives with various functional groups attached to the pyrazolone core.

Scientific Research Applications

4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethylidene group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one stands out due to its unique pyrazolone core combined with the dimethylaminomethylidene group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

5376-09-0

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

4-(dimethylaminomethylidene)-2,5-diphenylpyrazol-3-one

InChI

InChI=1S/C18H17N3O/c1-20(2)13-16-17(14-9-5-3-6-10-14)19-21(18(16)22)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

CDHLHRHJQPAXLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.